4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate
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Overview
Description
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps. One common method includes the reaction of 4-ethyl-7-methylcoumarin with tert-butoxycarbonyl (Boc)-protected amino acids under specific conditions . The reaction is often carried out in dry solvents such as dimethylformamide (DMF) and requires the use of catalysts like triethylamine (TEA) at elevated temperatures (around 70°C) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization from ethanol are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Triethylamine, palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. For instance, coumarin derivatives are known to inhibit bacterial DNA gyrase, which is crucial for bacterial replication .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar core structure but differ in their substituents.
7-hydroxy-4-methylcoumarin: Known for its antimicrobial properties.
Ethyl 7-hydroxy-4-coumarinacetate: Similar in structure but with different functional groups.
Uniqueness
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate is unique due to its specific combination of functional groups, which may confer distinct biological activities and synthetic utility compared to other coumarin derivatives .
Properties
Molecular Formula |
C21H27NO6 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(4-ethyl-7-methyl-2-oxochromen-5-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C21H27NO6/c1-6-14-12-18(24)27-16-11-13(2)10-15(19(14)16)26-17(23)8-7-9-22-20(25)28-21(3,4)5/h10-12H,6-9H2,1-5H3,(H,22,25) |
InChI Key |
KGVVGNFDSXSTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(=O)CCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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